molecular formula C14H23BO2 B151423 (3,5-Di-tert-butylphenyl)boronic acid CAS No. 197223-39-5

(3,5-Di-tert-butylphenyl)boronic acid

Cat. No. B151423
M. Wt: 234.14 g/mol
InChI Key: RPCBIEHUQSGPNA-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butylphenyl)boronic acid is a boronic acid derivative characterized by the presence of two tert-butyl groups attached to a phenyl ring. Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and for their ability to form reversible covalent complexes with diols and carbohydrates . They are also used in the synthesis of biologically active compounds and as pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of palladium-catalyzed reactions. For instance, tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system, achieving yields of up to 94% . Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline through a series of steps including lithium-bromine exchange and acidic hydrolysis, yielding a compound with a pKa value conducive to physiological pH applications . Additionally, aryl boronic acids can be obtained by metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences, which are then used in Pd⁰-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid, a related compound, has been elucidated to be dimeric with a centrosymmetric configuration and strong hydrogen bonds forming an eight-membered ring . Although not directly related to (3,5-Di-tert-butylphenyl)boronic acid, this gives insight into the potential for boronic acid derivatives to form complex structures.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known for their role in Suzuki cross-coupling reactions, which are used to synthesize biphenyls and other complex aromatic compounds . They can also be involved in diol and carbohydrate recognition, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid, which binds to diols with high affinity at neutral pH . Furthermore, boronic acids can be used to recognize anomers of sugars, as shown by terphenylboronic acid derivatives that preferentially form boronates with the β-anomer of 2-deoxyribofuranosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. The presence of tert-butyl groups, for example, can affect the solubility and stability of the compound. Boronic acids generally have the ability to form stable complexes with diols, which is a key feature in their application in sensing materials and recognition of carbohydrates . The pKa values of boronic acids are also important, as they determine the pH range in which these compounds can effectively bind to diols or participate in coupling reactions .

Scientific Research Applications

1. Analytical Chemistry and Spectrophotometry

Boron compounds, including those derived from 3,5-Di-tert-butylphenyl)boronic acid, are used in analytical chemistry. For instance, boronic acids form complex anions with boric acid, which can be applied in the spectrophotometric determination of boron. This approach was utilized to measure boron in seawater, showcasing the method's efficacy compared to other techniques (Oshima, Motomizu, & Tǒei, 1984).

2. Fluorescence and Electronic Structure Studies

Fluorescence spectroscopy is used to study the ground state electronic structure of metal complexes, including those with boron. In particular, 3,5-Di-tert-butylsalicylic acid derivatives have been analyzed to understand their electronic structures and applications in negative charge control additives (Law, 1997).

3. Photodynamic Control in Chromophores

Boron-dipyrrin complexes containing 3,5-Di-tert-butylphenyl)boronic acid derivatives are significant in controlling the photodynamics of chromophores. These compounds have been studied for their fluorescence yields and excited-state dynamics, demonstrating the impact of structural modifications on their photophysical properties (Kee et al., 2005).

4. Sugar Extraction and Purification

Boronic acid derivatives are used in extracting and purifying sugars from hemicellulose hydrolysates. Specific boronic acids, including 3,5-Di-tert-butylphenylboronic acid, have shown efficacy in selectively extracting sugars, indicating their potential in biochemical processing and fermentation applications (Griffin & Shu, 2004).

5. Organometallic Chemistry and Catalysis

Organic derivatives of boronic acids, including 3,5-Di-tert-butylphenylboronic acid, are widely utilized in various synthetic applications in organometallic chemistry. Their interactions with organometallic systems can lead to advancements in chemical catalysis (Anaby et al., 2014).

6. Sensing Applications and Biological Interactions

Boronic acids are integral in the development of sensors for biological active substances, such as carbohydrates and bioactive substances. Their ability to form complexes with diols is particularly useful in creating fluorescent sensors and probes (Huang et al., 2012).

7. Drug Delivery and Biomedical Applications

In the biomedical field, boronic acids have been found to facilitate the transport of ribonucleosides through lipid bilayers, demonstrating potential in drug delivery systems (Westmark & Smith, 1996).

8. Organic Synthesis and Chemical Reactions

Boronic acids are used in various organic synthesis reactions, such as Suzuki cross-coupling reactions. They are involved in regioselective additions and modifications in organic molecules, enhancing the scope of synthetic chemistry (Paquin et al., 2005).

Safety And Hazards

“(3,5-Di-tert-butylphenyl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

properties

IUPAC Name

(3,5-ditert-butylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBIEHUQSGPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466928
Record name (3,5-Di-tert-butylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Di-tert-butylphenyl)boronic acid

CAS RN

197223-39-5
Record name (3,5-Di-tert-butylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-di-tert-butylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3,5-Di-t-butylbromobenzene (10 g, 37 mmol) and magnesium (1.8 g, 75 mmol) were dissolved in 100 mL of THF and stirred at reflux for five hours. After this time, triisopropylborate (7.0 g, 37 mmol) as a solution in diethylether (50 mL) was added to the solution, followed by stirring at room temperature overnight. Then the THF was removed in vacuo to leave a crude oil. This oil was taken up in 100 mL of diethylether and 100 mL of 10% sulfuric acid (aqueous) and stirred for two hours. The organic layer was separated and neutralized with saturated sodium bicarbonate solution, whereafter the solvent was removed in vacuo to yield a white solid. The solid is washed generously with pentane. Yield: 3.0 g (34%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Hinz - Chemistry–A European Journal, 2019 - Wiley Online Library
Syntheses of a bulky carbazole‐based substituent, the parent 1,8‐bis(3,5‐di‐tert‐butylphenyl)‐3,6‐di‐tert‐butyl‐carbazole (R−H) and a series of chlorotetrylenes, RECl (E=Ge, Sn, Pb), …
T Liu, C Cheng, W Lou, C Deng, J Liu… - Journal of Materials …, 2022 - pubs.rsc.org
Introducing two mesityl groups into the rigid and planar molecule dibenzo[2,3:5,6]pyrrolizino[1,7-bc]indolo[1,2,3-lm]carbazole successfully suppressed the aggregation-induced redshift …
Number of citations: 11 pubs.rsc.org
B Yin, F Deng, W Zhou, Y Rao, L Xu… - Asian Journal of …, 2022 - Wiley Online Library
Earring porphyrins bearing a 1,3‐di(pyrid‐2‐yl)phenylene ear or a 2,5‐di(pyrid‐2‐yl)pyrrole ear were synthesized by Suzuki‐Miyaura cross coupling reactions. Upon treatment with Pd(…
Number of citations: 1 onlinelibrary.wiley.com
JX Chen, WW Tao, YF Xiao, K Wang… - … applied materials & …, 2019 - ACS Publications
Development of red thermally activated delayed fluorescence (TADF) emitters has been lagging behind when compared with those of blue and green fluorophores, especially for …
Number of citations: 59 pubs.acs.org
V Semeniuchenko, SA Johnson - Organometallics, 2023 - ACS Publications
The syntheses of monoanionic quasi-imido (MQI) nitrogen donor ligands based on (1-methylpyridin-4(1H)-ylidene)amide, and their chemistry with main group elements, are reported. …
Number of citations: 1 pubs.acs.org
C Ceriani, F Pallini, L Mezzomo, M Sassi… - Journal of …, 2022 - Elsevier
Micellar catalysis is having a dramatic impact in improving the sustainability of a wide variety of chemical transformations, including most of the popular palladium mediated carbon–…
Number of citations: 4 www.sciencedirect.com
C Hierlinger, E Trzop, L Toupet, J Ávila… - Journal of Materials …, 2018 - pubs.rsc.org
The synthesis, structural and optoelectronic characterization of a family of sterically congested cyclometalated cationic Ir(III) complexes of the form [Ir(C^N)2(dtBubpy)]PF6 (with dtBubpy …
Number of citations: 18 pubs.rsc.org
Q Wang, C Han, X Feng - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
The chemistry of frustrated Lewis pairs (FLPs) is among the challenging frontiers of synthetic chemistry, which provides a powerful approach for metal-free catalytic hyrogenations and …
Number of citations: 11 sioc-journal.cn
K Kubota, T Seo, H Ito - Faraday Discussions, 2023 - pubs.rsc.org
In this study, polymer-assisted grinding (POLAG), a ball-milling technique based on the use of polymer additives, was applied to mechanochemical solid-state Suzuki–Miyaura cross-…
Number of citations: 4 pubs.rsc.org
P Ribar, T Šolomek, L Le Pleux, D Häussinger… - …, 2017 - thieme-connect.com
The synthesis and optoelectronic properties of five donor–acceptor molecules, featuring an electron-acceptor unit made of six fused benzenoid rings that resembles an equilateral …
Number of citations: 12 www.thieme-connect.com

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